molecular formula C17H18N2OS B5890383 N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B5890383
M. Wt: 298.4 g/mol
InChI Key: SNSFPSDBNKRWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: is a heterocyclic compound that features a dihydroisoquinoline core with a methoxyphenyl and carbothioamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methoxybenzonitrile and 3,4-dihydroisoquinoline.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

  • The major products depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction yields thiols or amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the dihydroisoquinoline core and the carbothioamide group gives N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-16-9-5-4-8-15(16)18-17(21)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSFPSDBNKRWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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